molecular formula C17H18N2O4 B4924785 2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide CAS No. 4158-20-7

2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B4924785
CAS No.: 4158-20-7
M. Wt: 314.34 g/mol
InChI Key: LRNCHDYFBIKBFF-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide typically involves the following steps:

    Formation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 2-ethylphenoxyacetic acid: The 2-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2-ethylphenoxyacetic acid.

    Formation of 4-methyl-2-nitroaniline: This involves the nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: Finally, the 2-ethylphenoxyacetic acid is coupled with 4-methyl-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Reduction: Formation of 2-(2-ethylphenoxy)-N-(4-methyl-2-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

    Oxidation: Formation of phenolic derivatives.

Scientific Research Applications

2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenoxy group may also contribute to its activity by enhancing its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethylphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different biological activities.

    2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methyl group, which may affect its binding affinity and activity.

    2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)propionamide: Has a propionamide backbone instead of an acetamide, which may influence its chemical reactivity and biological properties.

Uniqueness

2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is unique due to the presence of both the ethylphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-13-6-4-5-7-16(13)23-11-17(20)18-14-9-8-12(2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNCHDYFBIKBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383133
Record name ST50196027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4158-20-7
Record name ST50196027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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